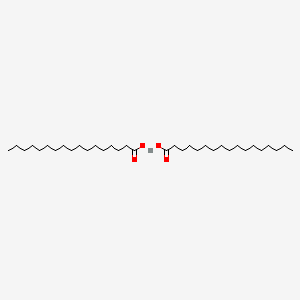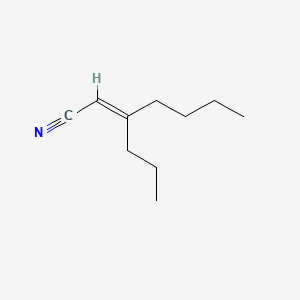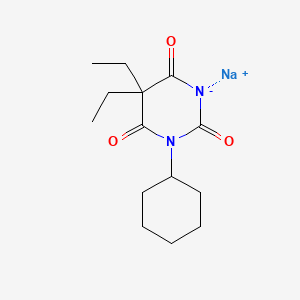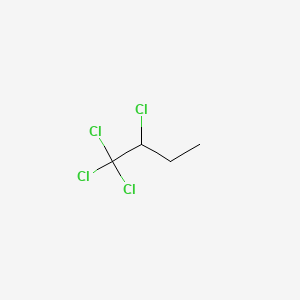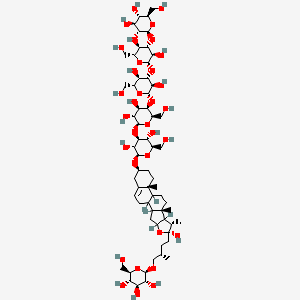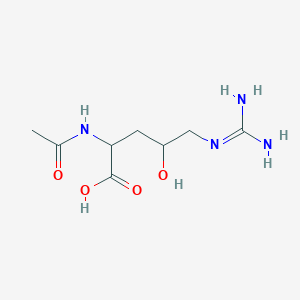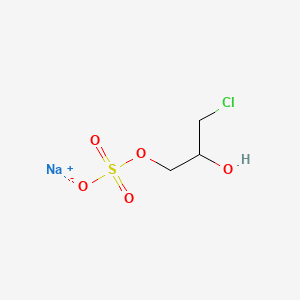
Sodium 3-chloro-2-hydroxypropyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-chloro-2-hydroxypropyl sulphate is an organic compound with the chemical formula C₃H₆ClNaO₅S. It is known for its high solubility in water and is commonly used in various industrial and scientific applications. This compound is a white crystalline powder that is relatively stable under standard storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-chloro-2-hydroxypropyl sulphate typically involves the condensation reaction of epichlorohydrin with sodium bisulfite in an aqueous solution. The reaction is catalyzed by a mixture of sodium sulfite and a complexing agent such as EDTA, citric acid, or malic acid . The reaction conditions include maintaining the temperature between 80-90°C and adding epichlorohydrin dropwise over a period of 0.75-2.5 hours .
Industrial Production Methods: In industrial settings, the production process is scaled up to handle larger quantities. The reaction mixture is often cooled in an ice-water bath to precipitate the product, which is then filtered, washed with ethanol, and dried to obtain the final crystalline product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-chloro-2-hydroxypropyl sulphate undergoes several types of chemical reactions, including substitution and elimination reactions. The presence of the chloro and hydroxyl groups makes it reactive towards nucleophiles and bases.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols, which replace the chlorine atom.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form unsaturated derivatives.
Major Products: The major products formed from these reactions include various substituted propyl sulfonates and unsaturated sulfonates .
Scientific Research Applications
Sodium 3-chloro-2-hydroxypropyl sulphate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a monomer in the synthesis of amphoteric surfactants and ion exchange resins.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of sodium 3-chloro-2-hydroxypropyl sulphate involves its reactivity towards nucleophiles and bases. The chloro group can be substituted by nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
- Sodium 3-chloro-2-hydroxypropyl sulfonate
- Sodium 3-chloro-2-hydroxypropyl sulfate
Comparison: While sodium 3-chloro-2-hydroxypropyl sulphate shares similarities with other chlorohydroxypropyl compounds, its unique combination of chloro and sulfonate groups provides distinct reactivity and solubility properties. This makes it particularly useful in applications requiring high solubility and reactivity towards nucleophiles .
Properties
CAS No. |
93804-71-8 |
|---|---|
Molecular Formula |
C3H6ClNaO5S |
Molecular Weight |
212.59 g/mol |
IUPAC Name |
sodium;(3-chloro-2-hydroxypropyl) sulfate |
InChI |
InChI=1S/C3H7ClO5S.Na/c4-1-3(5)2-9-10(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
InChI Key |
FFBMXCWBMFBKED-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CCl)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


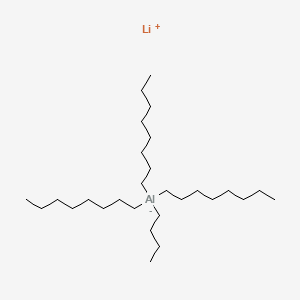
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)

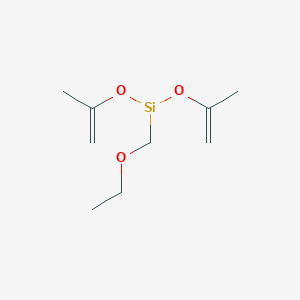
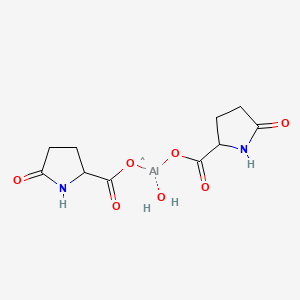
![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
